3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
The compound belongs to a class of thieno[2,3-d]pyrimidines, which have been extensively studied due to their diverse biological activities and potential applications in various fields of chemistry and pharmacology. The research into thieno[2,3-d]pyrimidines has led to the development of novel derivatives with improved properties and potential uses in different scientific areas.
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves the reaction of 6-carboxamides with substituted benzylchlorides and chloroacetic acid, resulting in a series of novel derivatives. These compounds' structures are confirmed by 1H NMR spectral data and elemental analysis, indicating a detailed synthesis pathway that ensures the production of target compounds with high purity and specificity (Kolisnyk et al., 2015).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidine derivatives has been analyzed using various techniques such as FT-IR, NMR, and X-ray diffraction. These analyses provide insights into the compounds' molecular frameworks, confirming the presence of specific functional groups and structural motifs essential for their biological activities (Jayarajan et al., 2019).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidine derivatives undergo various chemical reactions, leading to the formation of compounds with diverse biological activities. These reactions include cyclization, amidation, and substitution, which significantly impact the compounds' chemical properties and potential applications. The chemical reactions also facilitate the introduction of functional groups that enhance the compounds' reactivity and interaction with biological targets (Trilleras et al., 2009).
Physical Properties Analysis
The physical properties of thieno[2,3-d]pyrimidine derivatives, such as solubility, melting point, and crystal structure, play a crucial role in determining their suitability for various applications. These properties are influenced by the compounds' molecular structure and the presence of specific functional groups. Understanding the physical properties is essential for optimizing the compounds' performance in different scientific and industrial contexts (Wagner et al., 1993).
properties
IUPAC Name |
3-[2-(2-fluoroanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O3S/c1-8-12-15(25-13(8)14(18)23)19-7-21(16(12)24)6-11(22)20-10-5-3-2-4-9(10)17/h2-5,7H,6H2,1H3,(H2,18,23)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTLPNBVMKJQHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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